molecular formula C7H10O5 B100490 2-Oxoheptanedioic acid CAS No. 17126-90-8

2-Oxoheptanedioic acid

Cat. No. B100490
CAS RN: 17126-90-8
M. Wt: 174.15 g/mol
InChI Key: HABHUTWTLGRDDU-UHFFFAOYSA-N
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Description

2-Oxoheptanedioic acid is a chemical compound that is not widely discussed in the literature . It is likely to have similar properties to other alpha-keto acids, which are environmentally and biologically relevant species .


Synthesis Analysis

The human 2-oxoadipate dehydrogenase complex (OADHc) in L-lysine catabolism is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA and NADH . This process could potentially be used to synthesize 2-Oxoheptanedioic acid .

Scientific Research Applications

L-Lysine Degradation Pathway

2-Oxoheptanedioic acid: plays a role in the L-lysine degradation pathway . The human 2-oxoadipate dehydrogenase complex (OADHc) is involved in the oxidative decarboxylation of 2-oxoadipate (OA) to glutaryl-CoA and NADH. Studies suggest that OADHc can also transform the non-natural alternative substrate 2-oxopimelic acid (also known as 2-oxoheptanedioic acid), although it is currently unknown in human metabolism . This indicates a potential for 2-oxoheptanedioic acid to be used in studying and understanding genetic diseases linked to the L-lysine degradation pathway.

Enzyme Promiscuity and Functional Versatility

Research has revealed the enzyme promiscuity of 2-oxoadipate dehydrogenase (E1a), which can oxidize non-cognate substrates like 2-oxopimelate as well as 2-oxoadipate. This functional versatility adds to our understanding of the molecular mechanisms leading to pathogenesis associated with DHTKD1 variants . The ability of enzymes to act on multiple substrates can be crucial for developing new therapeutic strategies for related metabolic disorders.

Study of Rare Genetic Variants

2-Oxoheptanedioic acid is associated with the study of rare genetic variants . The OADHc’s ability to process homologous 2-oxo acids with different carbon chain lengths could help in the study of rare genetic diseases and the development of targeted treatments .

Oxetane Synthesis

In the field of organic chemistry, 2-oxoheptanedioic acid may be utilized in the synthesis of oxetanes , which are important in medicinal chemistry. Oxetanes are known for their unique reactivity and have been the subject of numerous studies for the development of new pharmaceuticals .

Pathogenesis of Neurodegenerative Diseases

The study of 2-oxoheptanedioic acid’s role in the L-lysine degradation pathway has implications for understanding the pathogenesis of neurodegenerative diseases . Since genetic findings have linked the pathway to several neurodegenerative conditions, this compound could be key in unraveling the metabolic alterations that contribute to such diseases .

Future Directions

The future directions for research on 2-Oxoheptanedioic acid could include further investigation into its synthesis, chemical reactions, and potential applications. For instance, the human 2-oxoadipate dehydrogenase complex (OADHc) could be studied further for its role in the synthesis of 2-Oxoheptanedioic acid . Additionally, the potential applications of 2-Oxoheptanedioic acid in various industries could be explored .

properties

IUPAC Name

2-oxoheptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABHUTWTLGRDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169053
Record name 2-Oxoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxoheptanedioic acid

CAS RN

17126-90-8
Record name 2-Oxoheptanedioic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxoheptanedioic acid
Source ChemIDplus
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Record name 2-Oxoheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxoheptanedioic acid
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Record name 2-OXOHEPTANEDIOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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